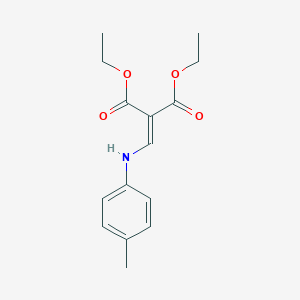

Diethyl 2-((p-tolylamino)methylene)malonate

Vue d'ensemble

Description

Diethyl 2-((p-tolylamino)methylene)malonate is a malonate derivative featuring a p-tolyl (4-methylphenyl) group attached via an amino-methylene linkage. This compound belongs to the class of diethyl 2-((arylamino)methylene)malonates (DAMMs), which are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic scaffolds such as quinolones, pyridines, and chromenes . The synthesis typically involves the condensation of p-toluidine with diethyl ethoxymethylenemalonate under thermal conditions (110–135°C) in toluene or diphenyl ether, liberating ethanol as a byproduct .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(4-toluidinomethylene)malonate typically involves the reaction of diethyl malonate with 4-toluidine in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with 4-toluidine to form the desired product .

Industrial Production Methods

Industrial production of diethyl 2-(4-toluidinomethylene)malonate follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under reflux conditions to maintain the necessary temperature for the reaction to proceed efficiently .

Analyse Des Réactions Chimiques

Alkylation and Arylation Reactions

The active methylene group undergoes alkylation with electrophiles, forming substituted derivatives. For example:

Example Reaction :

Diethyl 2-((p-tolylamino)methylene)malonate + Benzyl bromide → Alkylated product

Conditions :

-

Base: NaOEt (1.2 equiv)

-

Solvent: Dry THF, 0°C → RT

Key Data :

Vilsmeier–Haack Cyclization

The enamine undergoes cyclization with Vilsmeier reagent (POCl₃/DMF) to form pyridone derivatives:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| POCl₃ (6.0 equiv) | 80°C, 4 h | 5-Formyl-4-chloropyridin-2(1H)-one | 85% |

Mechanism :

Acid-Catalyzed Decarboxylation

Treatment with HCl/EtOH removes one ester group, forming monoethyl malonates:

Conditions :

Alkaline Hydrolysis

Saponification with NaOH yields the carboxylic acid:

Conditions :

Biological Activity

This compound derivatives exhibit antifungal activity against Fusarium oxysporum:

| Compound | IC₅₀ (µM) | Effect | Source |

|---|---|---|---|

| p-Tolyl derivative | 48.2 ± 3.1 | Fungistatic |

Structure–Activity Relationship :

Reaction Optimization Data

Comparative analysis of synthetic methods:

| Method | Time | Yield (%) | Energy Efficiency | Source |

|---|---|---|---|---|

| Conventional Heating | 2 h | 75% | Low | |

| Microwave Irradiation | 5 min | 93% | High |

This comprehensive analysis underscores the compound’s versatility in organic synthesis and bioactivity. Experimental protocols and mechanistic pathways are validated by spectroscopic (¹H NMR, IR) and crystallographic data .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Diethyl 2-((p-tolylamino)methylene)malonate has been investigated for its potential as a pharmacological agent. Studies have indicated that derivatives of this compound can act as anti-HIV agents. For instance, a study synthesized a series of compounds based on HIV integrase inhibitor pharmacophores, including this compound, which demonstrated promising biological activity against HIV .

Anticancer Properties

Research has shown that compounds containing similar structural motifs to this compound can intercalate DNA, making them candidates for anticancer drug development. Such properties are crucial for designing new anticancer agents that target DNA in cancer cells .

Synthetic Methodologies

The synthesis of this compound typically involves the condensation of p-toluidine with diethyl malonate under specific conditions. This process allows for the creation of various derivatives that can be further modified for enhanced biological activity.

Reaction Conditions

The synthesis often requires refluxing the reactants in solvents such as acetic acid or ethanol, yielding products with varying degrees of purity and structural integrity. For example, a study reported successful syntheses under reflux conditions leading to high yields of the desired product .

Structural Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of this compound and its derivatives. These techniques provide insights into the molecular framework and functional groups present in the compound.

NMR Spectroscopy

NMR analysis has revealed distinct chemical shifts corresponding to the protons in the aromatic and aliphatic regions, confirming the successful incorporation of the p-tolylamino group into the malonate structure .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Mécanisme D'action

The mechanism of action of diethyl 2-(4-toluidinomethylene)malonate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various chemical reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Substituent Variations

DAMMs exhibit structural diversity based on the aryl/alkyl substituents on the amino group. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogenated derivatives (e.g., 4-Cl, 3-Br) generally exhibit higher melting points compared to unsubstituted analogs, likely due to enhanced intermolecular interactions . However, discrepancies in reported melting points (e.g., 4-Cl: 63–65°C vs. 79–81°C) may arise from recrystallization solvents or purity .

- Electron-Donating Groups (EDGs) : Methoxy-substituted DAMMs (e.g., 4-OCH₃) are less documented in terms of physical properties but are critical for synthesizing chromene dyes .

- Heteroaromatic Substituents : Pyridinyl variants (e.g., pyridin-3-yl) enable regioselective annulation reactions for fused heterocycles .

Example :

- The 4-chloro derivative (2a) is synthesized in 78.5% yield via 6-hour heating at 125–135°C , while the 3-bromo analog (2b) achieves 90% yield under similar conditions .

Reactivity and Functionalization

DAMMs serve as versatile intermediates:

- Quinolone Synthesis: Cyclization with diphenyl ether at 220°C generates 4-oxo-1,4-dihydroquinoline-3-carboxylates, precursors to antiproliferative agents .

- Heterocyclic Annulation : Reactions with arynes or diazo compounds yield pyridoindoles or triazole-fused malonates, useful in drug discovery .

p-Tolyl Specificity : The methyl group in p-tolyl derivatives may enhance lipophilicity and bioavailability compared to halogenated analogs, though explicit data is lacking in the evidence.

Activité Biologique

Diethyl 2-((p-tolylamino)methylene)malonate, a compound derived from the reaction of p-toluidine and ethyl 2-methylene malonate, has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of p-toluidine with ethyl 2-methylene malonate. The reaction is usually conducted under controlled conditions to optimize yield and purity. For instance, one study reported a yield of approximately 75% when heating a mixture of p-toluidine and ethyl 2-methylene malonate at 120°C for two hours . The resultant compound is characterized by various spectroscopic techniques, including IR and LC-MS, confirming its structure and purity .

Antifungal Activity

Recent studies have evaluated the antifungal properties of this compound and its derivatives. These compounds have been tested against a range of fungal pathogens, demonstrating varying degrees of fungicidal and fungistatic effects. For example, derivatives with ortho-nitro or unsubstituted aromatic rings exhibited significant antifungal activity, with IC50 values as low as 13 nM . The mechanism of action appears to involve disruption of fungal cell wall integrity and inhibition of mycelial growth.

Anticancer Activity

In addition to antifungal properties, this compound has shown promise in anticancer applications. A study investigated its effects on cell division using an antimitotic assay, revealing that certain concentrations significantly inhibited mitosis in cancer cell lines . The percentage inhibition of mitosis was found to correlate with the concentration of the compound used, indicating a dose-dependent response.

Case Studies

-

Antifungal Efficacy :

A series of diethyl malonates were tested for their antifungal activity against Fusarium oxysporum, a common phytopathogen. The results indicated that compounds with specific substitutions on the aromatic ring led to enhanced antifungal potency, suggesting that structural modifications can optimize biological activity . -

Anticancer Studies :

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. The compound's ability to intercalate DNA was hypothesized as a potential mechanism for its anticancer effects, similar to other known DNA intercalators . Further investigations into its cytotoxicity revealed promising results, warranting additional research into its therapeutic potential.

Research Findings Summary Table

| Study | Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Antifungal | 0.013 - 35 | Disruption of cell wall |

| Study 2 | Anticancer | N/A | DNA intercalation |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing diethyl 2-((p-tolylamino)methylene)malonate, and how do reaction conditions influence product purity?

The compound is typically synthesized via condensation of p-toluidine with diethyl ethoxymethylenemalonate (EMME). A common protocol involves heating equimolar amounts of the reactants in toluene at 120–135°C for 2–48 hours under inert gas, followed by purification via column chromatography or recrystallization . For example, refluxing with p-toluenesulfonic acid as a catalyst in toluene for 48 hours yields the product, which is then washed with n-hexane to remove impurities . Extended reaction times (e.g., 48 hours) and Dean-Stark traps improve water removal, enhancing yield and purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key characterization techniques include:

- NMR spectroscopy : - and -NMR identify the aminomethylene proton (δ 8.2–8.5 ppm) and malonate carbonyl groups (δ 165–170 ppm) .

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and confirms the planar geometry of the malonate moiety .

- IR spectroscopy : Detects N–H stretches (3200–3400 cm) and carbonyl vibrations (1700–1750 cm) .

Q. How can researchers mitigate hazards associated with handling this compound?

The compound has moderate toxicity (H302, H315, H319) and requires precautions:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (P261, P280) .

- Avoid high temperatures (>50°C) to prevent decomposition (P410) .

- Dispose of waste via approved protocols for malonate derivatives (P273) .

Advanced Research Questions

Q. How do solvent choice and catalyst loading impact the Gould-Jacobs cyclization reaction involving this compound?

Cyclization to form heterocycles (e.g., quinolones) is highly solvent- and catalyst-dependent:

- Solvents : Toluene or 1,2-dichloroethane at 70–135°C facilitate cyclization, with toluene enabling azeotropic water removal .

- Catalysts : p-Toluenesulfonic acid (0.5–5 mol%) accelerates enamine formation, while N,N-diisopropylethylamine (DIPEA) stabilizes intermediates in polar aprotic solvents .

- Yields : Optimized conditions (e.g., 100°C for 16 hours in DCE with DIPEA) achieve up to 66% yield, but prolonged heating (>24 hours) may degrade the product .

Q. What strategies resolve contradictions in reported melting points or spectral data for analogs of this compound?

Discrepancies in melting points (e.g., 79–81°C vs. 45–46°C for diethyl 2-((4-chlorophenylamino)methylene)malonate) arise from polymorphic forms or impurities . Solutions include:

- Recrystallization : Use methanol or ethyl acetate to isolate pure polymorphs .

- Analytical cross-validation : Compare NMR, IR, and X-ray data with literature to confirm structural consistency .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model the electron-deficient β-carbon of the malonate group, which is susceptible to nucleophilic attack. Key steps:

- Optimize the geometry using B3LYP/6-31G(d) to locate reactive sites .

- Calculate Fukui indices to identify electrophilic centers (e.g., C8 in the malonate backbone) .

- Validate predictions with experimental kinetic studies (e.g., monitoring urea formation with phenyl isocyanate) .

Q. What mechanistic insights explain yield variations in the synthesis of pyrazoloquinolinone derivatives?

Yield variations (33–90%) stem from competing pathways:

- Primary pathway : Cyclization via enamine intermediate (favored by DIPEA and anhydrous conditions) .

- Side reactions : Hydrolysis of the malonate ester under acidic or aqueous conditions reduces yields .

- Mitigation : Use Dean-Stark traps to remove water and maintain inert atmospheres during reflux .

Q. Methodological Tables

Table 1. Optimization of Cyclization Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-TSA (1 mol%) | Toluene | 135 | 48 | 50 | |

| DIPEA (1.1 eq) | DCE | 100 | 16 | 66 | |

| None | Toluene | 120 | 24 | 33 |

Table 2. Hazard vs. Reactivity Trade-offs

Propriétés

IUPAC Name |

diethyl 2-[(4-methylanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-4-19-14(17)13(15(18)20-5-2)10-16-12-8-6-11(3)7-9-12/h6-10,16H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEBMBQJMJKSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.